REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.Cl([O-])(=O)=O.[K+].[I-:20].[K+].Cl>O.CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[C:10]([I:20])[CH:9]=2)=[CH:6][CH:7]=1 |f:1.2,3.4|
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Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)C1=CC=C(C=C1)N
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Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
3.32 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture is further heated overnight at this temperature
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
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The solution is cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the crude product is extracted with diethyl ether (×3)
|
Type
|
WASH
|
Details
|
by washing of the combined organic fractions with 5% aqueous sodium thiosulfate solution
|
Type
|
DISTILLATION
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Details
|
distilled water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark solid, which
|
Type
|
CUSTOM
|
Details
|
is triturated with hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC(=C(C=C1)N)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 89208.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |